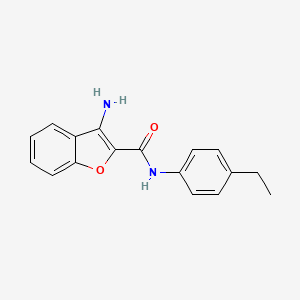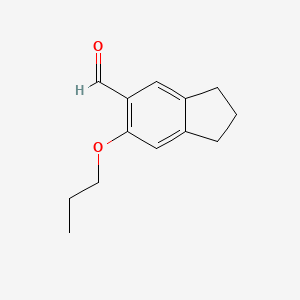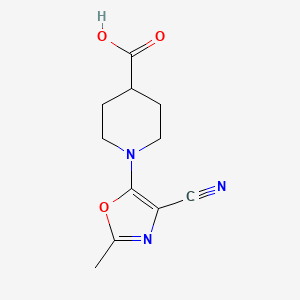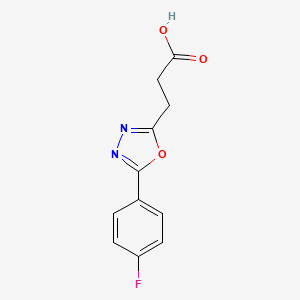![molecular formula C14H21NO3 B1517061 (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1019560-96-3](/img/structure/B1517061.png)
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Descripción general
Descripción
“(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine”, also known as CTM, is a chemical compound. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Molecular Structure Analysis
The molecular structure of CTM consists of a cyclopropylmethyl group attached to a trimethoxyphenylmethyl group . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of CTM include a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Aplicaciones Científicas De Investigación
Mechanistic Studies in Organic Synthesis
Cyclopropanation Mechanisms : Yueh and Bauld (1997) investigated cyclopropanations catalyzed by aminium salts, providing insight into the mechanistic aspects of substrate ionization steps in cyclopropanation reactions. Their study highlights the importance of ionization in determining reaction pathways, relevant to understanding the behavior of compounds similar to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine in synthetic applications (Yueh & Bauld, 1997).
Cyclic Amine Synthesis : Coldham and Hufton (1995) described a new route to cyclic amines via anionic cyclization, demonstrating a methodology that could potentially apply to the synthesis of compounds structurally related to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine (Coldham & Hufton, 1995).
Biochemical Applications
SAM-Dependent Methylation : Fontecave, Atta, and Mulliez (2004) explored the roles of S-adenosylmethionine (SAM) in biological methylation, including its use in the synthesis of cyclopropyl fatty acids, potentially relevant to understanding the biochemical transformations of cyclopropyl-containing compounds (Fontecave, Atta, & Mulliez, 2004).
Advanced Materials and Sensing Applications
Selective Amine Sensing : Jung et al. (2006) developed azophenol dyes with cyclodextrin and crown moieties for the selective sensing of amines. This research indicates potential applications of structurally complex amines, like (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine, in developing sensors for detecting amine levels in various environments (Jung et al., 2006).
Direcciones Futuras
Mecanismo De Acción
- Cinnamic acid derivatives have been explored for their antioxidant, anti-inflammatory, and antimicrobial activities .
- However, cinnamic acid analogs have historically been used for cancer treatment, suggesting potential involvement in cancer-related pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-6-11(9-15-8-10-4-5-10)7-13(17-2)14(12)18-3/h6-7,10,15H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNRALVVOFSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



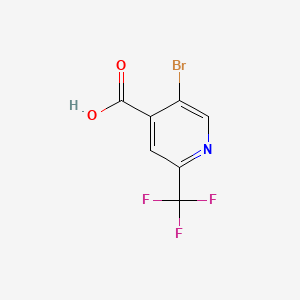
![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
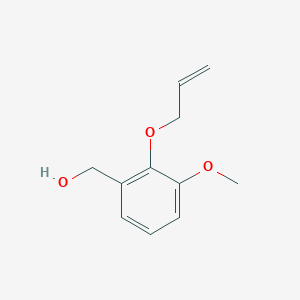
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
